molecular formula C18H27FN2O3 B5627050 N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide

N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide

Cat. No. B5627050
M. Wt: 338.4 g/mol
InChI Key: RQNPACNOGSUWTN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have drawn attention for their potential applications in medical imaging, particularly in positron emission tomography (PET), and as therapeutic agents for conditions like cocaine abuse and hypertension. These compounds often feature a piperidine core and are modified with various functional groups to enhance their binding affinity to biological targets and improve their pharmacokinetic properties.

Synthesis Analysis

Synthesis of such compounds typically involves the use of fluorination techniques to introduce fluorine atoms or fluorine-containing groups into the molecule. For example, a precursor with a nitropyridinyl group can undergo nitro substitution by an 18F^{18}F anion to produce a PET radioligand with high affinity for biological targets (García et al., 2014). This method highlights the importance of fluorination in creating compounds with desired biological and chemical properties.

Molecular Structure Analysis

The molecular structure of these compounds significantly impacts their affinity and selectivity towards biological targets. For instance, the introduction of a cyclohexanecarboxamide derivative has shown to provide high brain uptake and stability, making it a promising candidate for imaging 5-HT1A receptors in neuropsychiatric disorders. The structural modifications, such as the introduction of fluorine or methoxy groups, play a crucial role in enhancing the compound's biological activity and selectivity (García et al., 2014).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of these compounds, such as nucleophilic substitution and ester hydrolysis, are critical for achieving the desired structural characteristics and, consequently, the intended biological functions. The reactivity of these compounds under various conditions can lead to the formation of new derivatives with potential therapeutic applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are influenced by their molecular structure. These properties are essential for determining the compound's suitability for in vivo applications, including its ability to cross the blood-brain barrier and its metabolic stability in the body.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and resistance to metabolic degradation, define the compound's pharmacological profile. For example, derivatives of the original compound have been designed to exhibit high affinity for the dopamine transporter, making them potential therapeutic agents for cocaine abuse without affecting food-maintained behavior, indicating selective action and minimal side effects (Lewis et al., 1999).

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-24-12-9-18(14-22)8-4-11-21(13-18)17(23)20-10-7-15-5-2-3-6-16(15)19/h2-3,5-6,22H,4,7-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNPACNOGSUWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)C(=O)NCCC2=CC=CC=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide

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